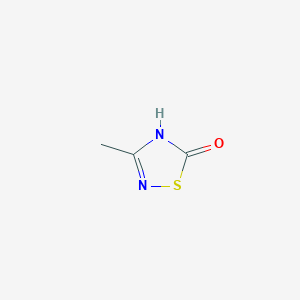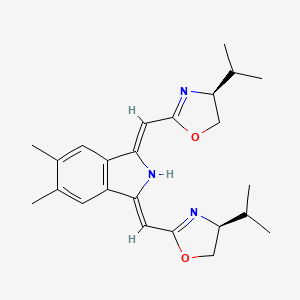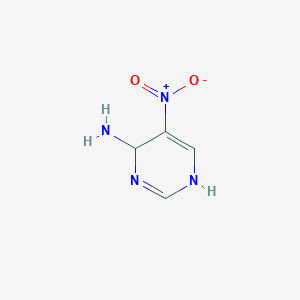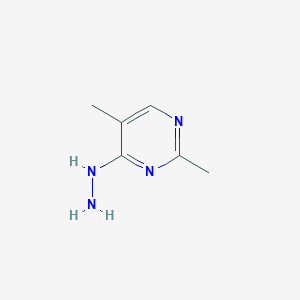![molecular formula C13H9N3S2 B13106369 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione CAS No. 112107-41-2](/img/structure/B13106369.png)
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring, with a phenyl group attached to the triazine ring. The dithione functionality adds unique chemical properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione can be achieved through several methods. One common approach involves the reaction of acyl isothiocyanates with pyridin-2-amine. The reaction is typically carried out in a one-pot process at room temperature using solvents such as acetone . The optimized reaction conditions include the use of 1 mmol of acyl chloride, 1 mmol of potassium selenocyanate, and 1 mmol of pyridin-2-amine in acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.
Substitution: The phenyl group and other substituents on the triazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dithione group may participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2H-pyrido[1,2-a][1,3,5]triazine-2-selenone: Similar structure but contains a selenone group instead of a dithione group.
Pyrido[1,2-a][1,3,5]triazine-7,9-dicarbonitriles: Contains additional nitrile groups, leading to different chemical properties.
Uniqueness
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is unique due to its dithione functionality, which imparts distinct redox properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
112107-41-2 |
|---|---|
分子式 |
C13H9N3S2 |
分子量 |
271.4 g/mol |
IUPAC名 |
3-phenylpyrido[1,2-a][1,3,5]triazine-2,4-dithione |
InChI |
InChI=1S/C13H9N3S2/c17-12-14-11-8-4-5-9-15(11)13(18)16(12)10-6-2-1-3-7-10/h1-9H |
InChIキー |
DVHSJECGPPRWQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=S)N=C3C=CC=CN3C2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
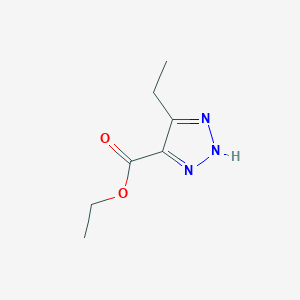
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
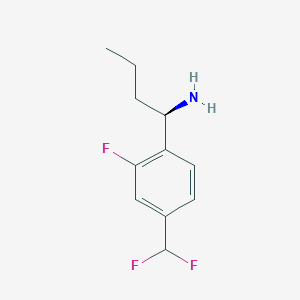

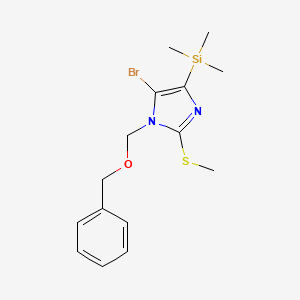
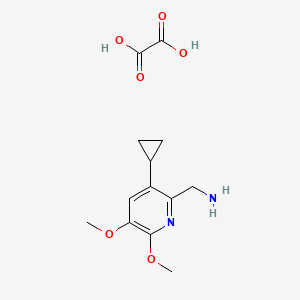
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
